5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine
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Overview
Description
5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, cyclopropylation, and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes.
Agricultural Chemistry: It is used in the synthesis of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-cyclopropyl-3-(difluoromethyl)pyridine is unique due to the presence of both a cyclopropyl group and a difluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-3-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(9(11)12)8(13-4-6)5-1-2-5/h3-5,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBMLWMYXFSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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